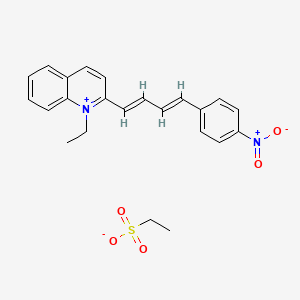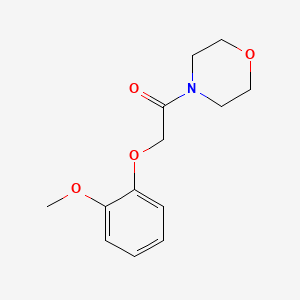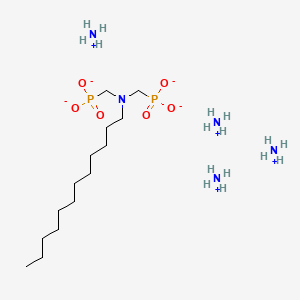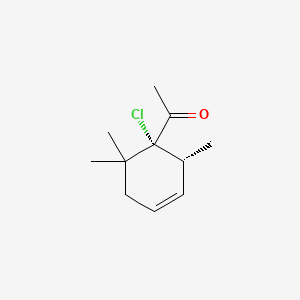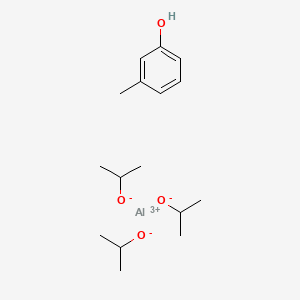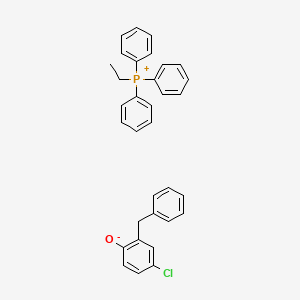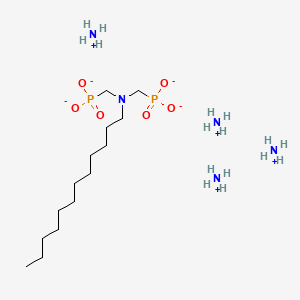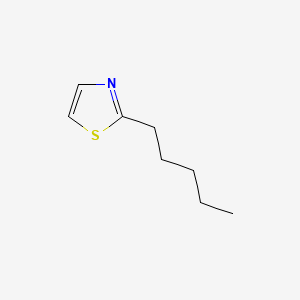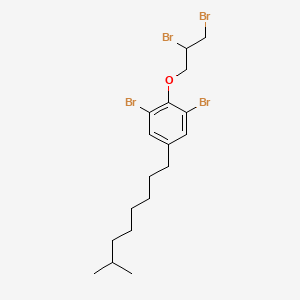
1,3-Dibromo-2-(2,3-dibromopropoxy)-5-isononylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-358-8, also known as 2,4,6-tris(tert-butyl)phenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its phenolic structure with three tert-butyl groups attached to the benzene ring. It is commonly used as an antioxidant in various industrial applications due to its ability to inhibit oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(tert-butyl)phenol typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product. The reaction conditions generally include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-tris(tert-butyl)phenol follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate the product. The process is designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-tris(tert-butyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions are common, using catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Various alkylated or arylated phenols.
Aplicaciones Científicas De Investigación
2,4,6-tris(tert-butyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and lubricants to enhance their stability and longevity.
Mecanismo De Acción
The antioxidant properties of 2,4,6-tris(tert-butyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize free radicals. The tert-butyl groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the compound an effective antioxidant.
Comparación Con Compuestos Similares
2,4,6-tris(tert-butyl)phenol can be compared with other phenolic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). While all these compounds share a similar mechanism of action, 2,4,6-tris(tert-butyl)phenol is unique due to its three tert-butyl groups, which provide greater steric hindrance and enhance its stability as an antioxidant. This makes it particularly effective in applications where long-term stability is required.
List of Similar Compounds
- Butylated hydroxytoluene (BHT)
- Butylated hydroxyanisole (BHA)
- 2,6-di-tert-butylphenol
Propiedades
Número CAS |
93803-84-0 |
|---|---|
Fórmula molecular |
C18H26Br4O |
Peso molecular |
578.0 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(2,3-dibromopropoxy)-5-(7-methyloctyl)benzene |
InChI |
InChI=1S/C18H26Br4O/c1-13(2)7-5-3-4-6-8-14-9-16(21)18(17(22)10-14)23-12-15(20)11-19/h9-10,13,15H,3-8,11-12H2,1-2H3 |
Clave InChI |
JKIMWDARXDKEKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




